(E)-3-(2-Amino-4-chlorophenyl)-2-propenoic acid methyl ester
Overview
Description
(E)-3-(2-Amino-4-chlorophenyl)-2-propenoic acid methyl ester is an organic compound that belongs to the class of phenylpropenoic acid derivatives This compound is characterized by the presence of an amino group and a chlorine atom attached to the phenyl ring, along with a propenoic acid methyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-Amino-4-chlorophenyl)-2-propenoic acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-amino-4-chlorobenzaldehyde and methyl acrylate.
Knoevenagel Condensation: The key step in the synthesis is the Knoevenagel condensation reaction between 2-amino-4-chlorobenzaldehyde and methyl acrylate in the presence of a base such as piperidine. This reaction forms the this compound.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated purification systems to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-Amino-4-chlorophenyl)-2-propenoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The amino and chlorine groups on the phenyl ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(E)-3-(2-Amino-4-chlorophenyl)-2-propenoic acid methyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (E)-3-(2-Amino-4-chlorophenyl)-2-propenoic acid methyl ester involves its interaction with specific molecular targets and pathways. The amino and chlorine groups on the phenyl ring play a crucial role in its binding to target proteins or enzymes, leading to modulation of their activity. The propenoic acid methyl ester moiety may also contribute to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(2-Amino-4-bromophenyl)-2-propenoic acid methyl ester
- (E)-3-(2-Amino-4-fluorophenyl)-2-propenoic acid methyl ester
- (E)-3-(2-Amino-4-iodophenyl)-2-propenoic acid methyl ester
Uniqueness
(E)-3-(2-Amino-4-chlorophenyl)-2-propenoic acid methyl ester is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties compared to its analogs with different halogen atoms. The chlorine atom influences the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl (E)-3-(2-amino-4-chlorophenyl)prop-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2-6H,12H2,1H3/b5-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCSJCFEYXNKHF-HWKANZROSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(C=C(C=C1)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C(C=C(C=C1)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401224413 | |
Record name | Methyl (2E)-3-(2-amino-4-chlorophenyl)-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401224413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150869-42-4 | |
Record name | Methyl (2E)-3-(2-amino-4-chlorophenyl)-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150869-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (2E)-3-(2-amino-4-chlorophenyl)-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401224413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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